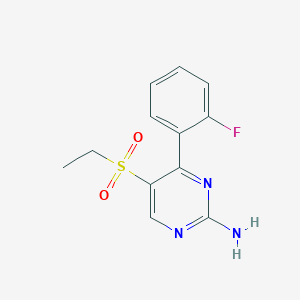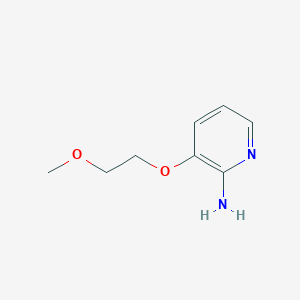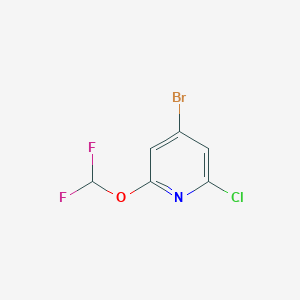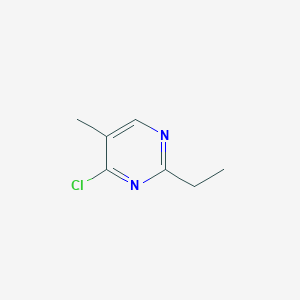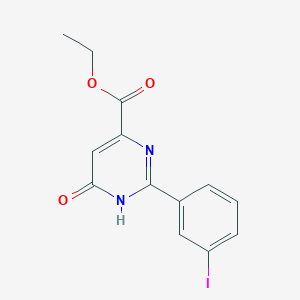
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-2-(3-iodophenyl)pyrimidine-4-carboxylate.
Reduction: Formation of ethyl 6-hydroxy-2-(3-aminophenyl)pyrimidine-4-carboxylate.
Substitution: Formation of ethyl 6-hydroxy-2-(3-substituted phenyl)pyrimidine-4-carboxylate.
Scientific Research Applications
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells . Additionally, its antioxidant properties may protect cells from oxidative stress, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-hydroxy-2-(3-bromophenyl)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 6-hydroxy-2-(3-chlorophenyl)pyrimidine-4-carboxylate: Contains a chlorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 6-hydroxy-2-(3-fluorophenyl)pyrimidine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its iodine atom, which can be a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H11IN2O3 |
|---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
ethyl 2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
IMBSICZHURFHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


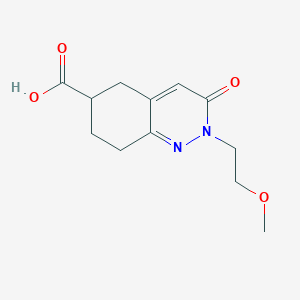


![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)
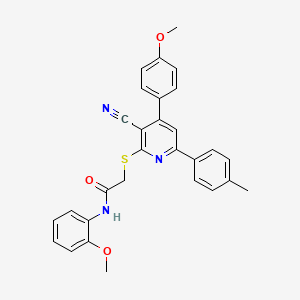
![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)

